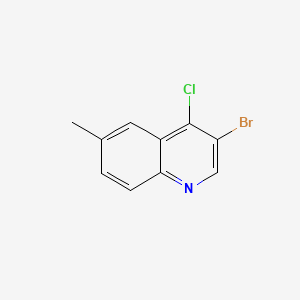

3-Bromo-4-chloro-6-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

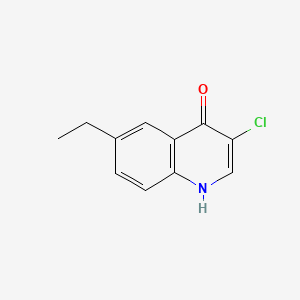

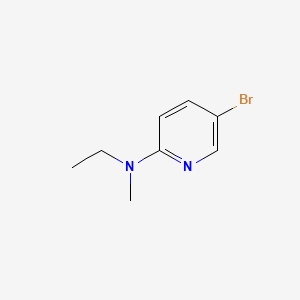

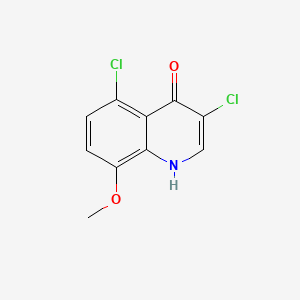

3-Bromo-4-chloro-6-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It is used in scientific research and its unique structure enables its application in various fields like drug discovery and material synthesis.

Synthesis Analysis

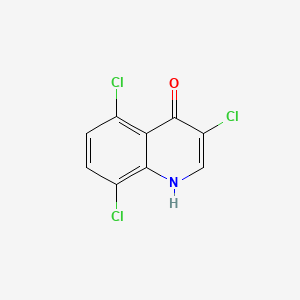

Quinoline derivatives are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-6-methylquinoline is represented by the linear formula C10H7BrClN . The InChI code for this compound is 1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-4-chloro-6-methylquinoline is 256.53 g/mol . The exact mass is 254.94504 g/mol . The compound has a complexity of 188 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

One study focused on the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one , demonstrating the compound's synthesis through condensation and cyclization reactions, highlighting its relevance in preparing materials for infectious disease research. This work emphasizes optimizing synthetic steps for increased yield and addressing steric effects in cyclization processes (Wlodarczyk et al., 2011).

Another study explored the efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions, yielding new derivatives. This method stands out for its selectivity and efficiency, broadening the compound's applicability in chemical synthesis (Organic Chemistry: An Indian Journal, 2014).

Crystallography and Structural Analysis

Research on hydrogen-bonded co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids revealed insights into molecular interactions and structural determination. These studies underscore the importance of 3-Bromo-4-chloro-6-methylquinoline in understanding molecular assembly and crystal engineering (Gotoh & Ishida, 2020).

Biological Activity

On the biological front, a compound synthesized from 6-bromo-4-chloro-3-nitroquinoline showed potential as an intermediate in PI3K/mTOR inhibitors, indicating its utility in developing therapies for diseases modulated by these pathways (Lei et al., 2015).

Zukünftige Richtungen

Quinoline derivatives have versatile applications in various fields, including drug discovery and material synthesis. There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions of 3-Bromo-4-chloro-6-methylquinoline could be focused on its potential applications in these areas.

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-6-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQWQGWULHWFOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671152 |

Source

|

| Record name | 3-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-6-methylquinoline | |

CAS RN |

1204810-41-2 |

Source

|

| Record name | 3-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)

![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)